molecular formula C7H14O2 B14742942 4,5,5-Trimethyl-1,3-dioxane CAS No. 6301-68-4

4,5,5-Trimethyl-1,3-dioxane

Cat. No.: B14742942
CAS No.: 6301-68-4
M. Wt: 130.18 g/mol
InChI Key: XUCXDHOVTYDMBM-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It is a member of the dioxane family, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,5-Trimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

On an industrial scale, the production of this compound involves the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts. The process is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa .

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Organolithium, organomagnesium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

4,5,5-Trimethyl-1,3-dioxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to its analogs.

Properties

CAS No.

6301-68-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4,5,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-6-7(2,3)4-8-5-9-6/h6H,4-5H2,1-3H3

InChI Key

XUCXDHOVTYDMBM-UHFFFAOYSA-N

Canonical SMILES

CC1C(COCO1)(C)C

Origin of Product

United States

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